Fasitibant, also known as fasitibant chloride or MEN16132, is a non-peptide antagonist of the bradykinin B2 receptor. It is primarily explored for its anti-inflammatory properties and potential therapeutic applications in conditions characterized by excessive inflammation, such as arthritis. The compound has garnered attention due to its ability to inhibit the actions of bradykinin, a peptide that plays a significant role in inflammatory responses.
Fasitibant is classified as a sulfonamide-containing compound and is recognized for its specific targeting of the bradykinin B2 receptor, which is implicated in various inflammatory pathways. Its chemical structure allows it to effectively block the receptor's activation by bradykinin, thereby modulating inflammatory processes. The compound has been studied extensively in preclinical models to assess its pharmacological efficacy and safety profiles .
The synthesis of fasitibant involves several key steps that include the formation of its core structure through chemical reactions. The process typically begins with the preparation of intermediate compounds that are subsequently transformed into fasitibant through various reaction conditions.
Fasitibant features a complex molecular structure characterized by a sulfonamide group linked to an aromatic ring system. Its molecular formula is C₁₈H₁₈Cl₂N₃O₄S, with a molecular weight of approximately 426.33 g/mol. The compound's three-dimensional conformation allows it to fit into the binding pocket of the bradykinin B2 receptor effectively.
Fasitibant undergoes specific chemical reactions that contribute to its bioactivity:
Fasitibant exerts its pharmacological effects primarily through antagonism of the bradykinin B2 receptor:
Fasitibant possesses several notable physical and chemical properties:
Fasitibant is primarily investigated for its potential applications in treating inflammatory diseases:
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3